3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

描述

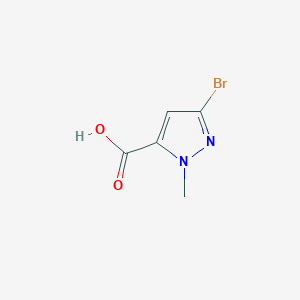

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach involves the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted in industrial settings .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C yields 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This pathway is critical for accessing aminopyrazole derivatives used in drug discovery .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces 3-aryl-substituted pyrazole derivatives (e.g., 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid) .

Table 1: Substitution Reactions

Functional Group Transformations

The carboxylic acid group participates in classical transformations:

-

Esterification : Treatment with methanol and H₂SO₄ yields methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (melting point: 280°C) .

-

Amidation : Reaction with thionyl chloride followed by amines produces pyrazole-5-carboxamides, which show antiproliferative activity against prostate cancer cells (IC₅₀ values: 18–50 µM) .

Key Reaction Pathway :

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid → Activation with SOCl₂ → Pyrazole-5-carbonyl chloride → Reaction with R-NH₂ → Pyrazole-5-carboxamide .

Cross-Coupling and Cyclization

The bromine atom enables advanced synthetic modifications:

-

Ullmann-Type Coupling : Microwave-assisted coupling with arylhydrazines forms pyrazolo[3,4-c]pyrazoles, bicyclic systems with applications in medicinal chemistry .

-

Intramolecular Cyclization : Under basic conditions, the carboxylic acid group can cyclize with adjacent amines to form pyrazolo[1,5-a]pyrimidines, leveraging the electron-rich pyridine-like nitrogen .

Example :

this compound + Hydrazine → Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid .

Redox Reactions

-

Reduction : LiAlH₄ reduces the carboxylic acid to 5-(hydroxymethyl)-3-bromo-1-methyl-1H-pyrazole, a precursor for further alkylation.

-

Oxidation : Controlled oxidation with KMnO₄ selectively modifies the methyl group, though this pathway is less explored due to competing ring decomposition.

科学研究应用

Chemical Properties and Structure

Molecular Formula: CHBrNO

SMILES: CN1C(=CC(=N1)Br)C(=O)O

InChIKey: LOXQQUJUBRXMHJ-UHFFFAOYSA-N

The compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. This unique structure contributes to its reactivity and versatility in chemical synthesis.

Medicinal Chemistry

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a building block in the synthesis of bioactive molecules. Its applications include:

- Enzyme Inhibition: The compound has been identified as a selective inhibitor of D-amino acid oxidase (DAO), which is significant for protecting neuronal cells from oxidative stress induced by D-serine. This property suggests potential therapeutic applications in neurodegenerative diseases.

- Synthesis of Anticancer Agents: Researchers have explored its derivatives for anticancer activity, indicating that modifications to its structure can enhance efficacy against various cancer cell lines.

Agrochemistry

In agrochemistry, this compound is employed in developing pesticides and herbicides. Its ability to interact with biological systems allows for the design of compounds that can selectively target pests while minimizing environmental impact.

Case Study:

A study demonstrated that derivatives of this compound exhibited herbicidal activity against specific weed species, showcasing its potential in sustainable agriculture practices .

Materials Science

The compound is also significant in materials science. It is used in synthesizing advanced materials with tailored properties, such as:

- Polymer Chemistry: Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (Shore A) | 80 | 90 |

Biological Studies

Research into the biological effects of this compound has revealed its influence on various cellular pathways:

- Cellular Metabolism Modulation: The compound has been shown to inhibit oxidative phosphorylation, affecting ATP production and calcium uptake in cells. This modulation can have implications for metabolic diseases and conditions related to energy metabolism.

作用机制

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of the bromine atom and the carboxylic acid group can enhance its binding affinity and specificity for certain molecular targets .

相似化合物的比较

Similar Compounds

3-Bromo-1-methyl-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom and the carboxylic acid group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

生物活性

Overview

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry, agrochemistry, and materials science.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and molecular targets:

- Enzyme Inhibition : It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), which plays a crucial role in the metabolism of D-serine, a significant modulator in neurotransmission. This inhibition protects cells from oxidative stress induced by D-serine.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to inhibit oxidative phosphorylation and affect calcium uptake in cells, indicating its role in energy metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility : The compound is soluble in solvents such as DMSO and methanol, which facilitates its use in various experimental conditions.

- Transport and Distribution : It is efficiently transported across cell membranes and can localize in specific cellular compartments, such as mitochondria, where it exerts protective effects against oxidative stress.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM .

- Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, which is critical for their anticancer efficacy. This activity was confirmed through assays that measured inhibition of microtubule assembly .

Case Studies

Several studies have highlighted the biological relevance of pyrazole derivatives:

- Cytotoxicity Screening : A study involving various pyrazole derivatives found that certain compounds exhibited significant growth inhibition against MDA-MB-231 cells, indicating potential for development as anticancer agents .

- Apoptosis Induction : Further investigations revealed that selected compounds could induce apoptosis in cancer cells by enhancing caspase activity, suggesting their mechanism involves triggering programmed cell death .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and methylhydrazine can yield pyrazole carboxylate intermediates, which are hydrolyzed under basic conditions to the carboxylic acid . Optimization includes adjusting reaction time (e.g., reflux for 6–12 hours), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield (typically 60–80%). Post-synthetic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces the bromine substituent selectively at the 3-position.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy : To confirm carboxylic acid (-COOH) and C-Br stretches (peaks near 1700 cm⁻¹ and 550–650 cm⁻¹, respectively) .

- NMR spectroscopy : ¹H NMR reveals the methyl group (singlet at δ ~3.8 ppm) and pyrazole ring protons (doublets at δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbon (δ ~165 ppm) and Br-substituted carbon (δ ~110 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0 for C₆H₆BrN₂O₂) and isotopic patterns characteristic of bromine .

Q. How does the bromine substituent influence the compound’s crystallographic refinement?

Bromine’s high electron density and anomalous scattering properties necessitate careful refinement in X-ray crystallography. Use SHELX software (SHELXL-2018) with the SADI and ISOR commands to address positional disorder or thermal motion artifacts. Halogen bonding (C-Br⋯O=C interactions) can stabilize crystal packing, observed in related structures with Br⋯O distances of ~3.2 Å .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl groups modulate reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as an electron-withdrawing group, activating the pyrazole ring for Suzuki-Miyaura coupling. For example, Pd(PPh₃)₄-mediated coupling with aryl boronic acids in degassed DMF/H₂O (3:1) at 80°C yields biaryl derivatives. The methyl group at N1 sterically hinders ortho-substitution, directing coupling to the 5-position . Computational studies (DFT at B3LYP/6-31G**) show a 0.3 eV reduction in activation energy compared to non-brominated analogs .

Q. What strategies resolve contradictions in theoretical vs. experimental vibrational spectra?

Discrepancies in IR/Raman spectra (e.g., C=O stretch frequency deviations of ~20 cm⁻¹) arise from solvent effects or crystal packing. To reconcile this:

- Perform DFT calculations (e.g., Gaussian 16) with implicit solvent models (PCM for ethanol).

- Compare experimental solid-state IR with simulated gas-phase spectra and apply scaling factors (0.96–0.98) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions affecting vibrational modes .

Q. How can regioselective functionalization of the pyrazole ring be achieved for drug discovery?

- C5 position : Activate via deprotonation of the carboxylic acid (using NaH in THF) for amide bond formation with amines .

- C3 position : Leverage bromine for Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination with t-BuXPhos ligand) .

- N1 position : Methyl group substitution is fixed; alternative alkyl groups require re-synthesis from hydrazine precursors .

Q. Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the methyl group during prolonged storage?

- Store under inert atmosphere (argon) at −20°C.

- Add stabilizers (0.1% w/v BHT) to acidic solutions.

- Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm .

Q. What computational tools predict the compound’s acid dissociation constant (pKa)?

Use MarvinSketch (ChemAxon) or ACD/pKa DB with atom-based parameters. Experimental validation via potentiometric titration in 50% ethanol/water gives a pKa of ~2.5 for the carboxylic acid group .

属性

IUPAC Name |

5-bromo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-05-9 | |

| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。